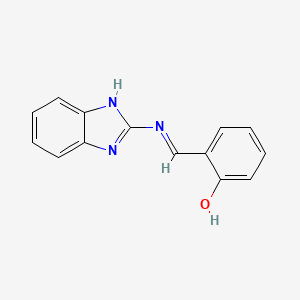
2-((e)-(1h-Benzoimidazol-2-ylimino)methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-1H-benzimidazol-2-yliminomethyl]phenol is an organic compound that features a benzimidazole moiety linked to a phenol group through an iminomethyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-1H-benzimidazol-2-yliminomethyl]phenol typically involves the condensation of 2-aminobenzimidazole with salicylaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The imine formation is facilitated by the presence of an acid catalyst, such as hydrochloric acid, which promotes the condensation reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger batch sizes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(E)-1H-benzimidazol-2-yliminomethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents such as chromic acid or potassium permanganate can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of benzoquinone derivatives.
Reduction: Formation of benzimidazole-2-ylmethylphenol.
Substitution: Formation of halogenated phenol derivatives.
Aplicaciones Científicas De Investigación
2-[(E)-1H-benzimidazol-2-yliminomethyl]phenol has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2-[(E)-1H-benzimidazol-2-yliminomethyl]phenol involves its interaction with biological targets such as enzymes and receptors. The compound can bind to metal ions, forming coordination complexes that exhibit catalytic activity. In biological systems, it may inhibit specific enzymes or interfere with cellular pathways, leading to its observed bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(E)-1H-benzimidazol-2-yliminomethyl]benzene
- 2-[(E)-1H-benzimidazol-2-yliminomethyl]naphthol
Uniqueness
Compared to similar compounds, 2-[(E)-1H-benzimidazol-2-yliminomethyl]phenol is unique due to the presence of both the benzimidazole and phenol moieties, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a compound of significant interest.
Propiedades
Fórmula molecular |
C14H11N3O |
|---|---|
Peso molecular |
237.26 g/mol |
Nombre IUPAC |
2-[(E)-1H-benzimidazol-2-yliminomethyl]phenol |
InChI |
InChI=1S/C14H11N3O/c18-13-8-4-1-5-10(13)9-15-14-16-11-6-2-3-7-12(11)17-14/h1-9,18H,(H,16,17)/b15-9+ |
Clave InChI |
FRQQCSRPTGTJHF-OQLLNIDSSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=N/C2=NC3=CC=CC=C3N2)O |
SMILES canónico |
C1=CC=C(C(=C1)C=NC2=NC3=CC=CC=C3N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


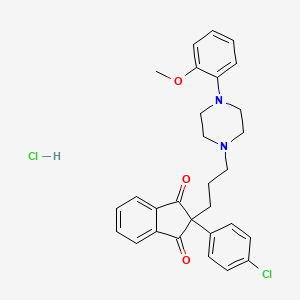
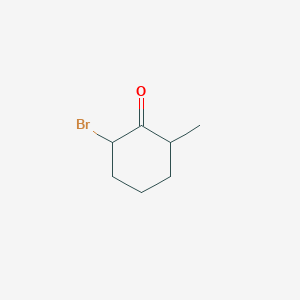
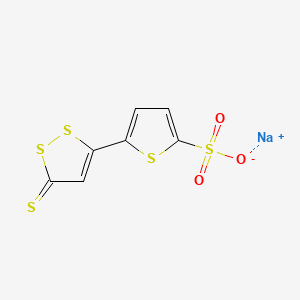
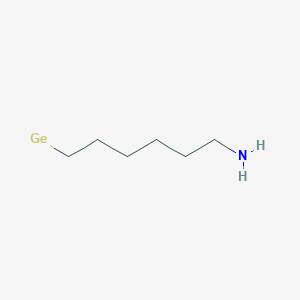
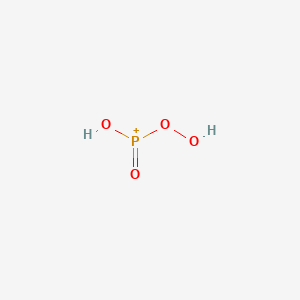
![1,3,3,7,7-Pentamethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14684930.png)
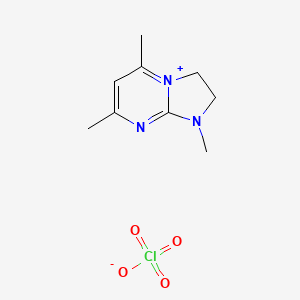
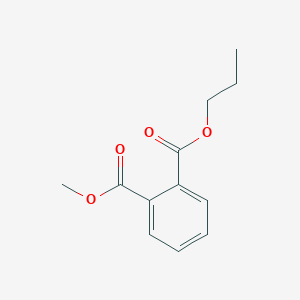
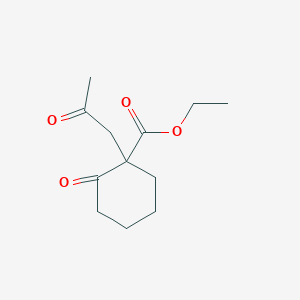
![Pyridine, 2-[[(4-fluorophenyl)imino]methyl]-](/img/structure/B14684961.png)
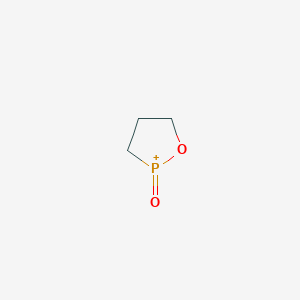
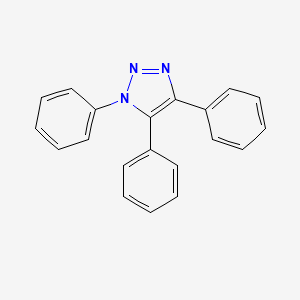
![2,11-dibenzyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine](/img/structure/B14684980.png)

